Boc-n-me-tyr-oh.dcha
Description
Contextualizing Boc-N-Me-Tyr-OH.DCHA within Modified Amino Acid Chemistry
This compound is a prime example of a modified amino acid, a class of compounds that are synthetically altered to introduce novel chemical properties. The core of the molecule is L-tyrosine (B559521), an aromatic amino acid. This core is then subjected to two key modifications:
N-terminal Protection: The amino group of the tyrosine is protected by a tert-butyloxycarbonyl (Boc) group . This is a common strategy in peptide synthesis to prevent unwanted reactions at the amino terminus while the carboxyl group is activated for coupling to the next amino acid in the sequence. chemimpex.com The Boc group is known for its stability under certain conditions and its relatively mild removal, which is crucial for preserving the integrity of the growing peptide chain. chemimpex.com
N-Methylation: The amide nitrogen of the peptide backbone is methylated. This N-methylation is a critical modification that imparts significant changes to the resulting peptide's properties.
These modifications transform the standard amino acid into a specialized building block for advanced peptide synthesis.
Significance of N-Methylated Tyrosine Derivatives in Peptide Science
The introduction of a methyl group on the amide nitrogen has several important consequences:
Reduced Hydrogen Bonding: N-methylation eliminates the amide proton, which is a hydrogen bond donor. This reduction in hydrogen bonding capacity can decrease the rigidity of the peptide backbone and disrupt secondary structures like alpha-helices and beta-sheets.
Enhanced Metabolic Stability: The N-methyl group can sterically hinder the approach of proteolytic enzymes, making the peptide more resistant to degradation in biological systems. This increased stability is a highly desirable trait for therapeutic peptides.
Improved Membrane Permeability: The reduction in hydrogen bonding and potential for adopting more lipophilic conformations can enhance the ability of a peptide to cross cell membranes.
Overview of the Role of Dicyclohexylamine (B1670486) (DCHA) Salts in Amino Acid Derivatization
The ".DCHA" in this compound signifies that the compound is a dicyclohexylammonium (B1228976) salt. The use of DCHA to form salts with N-protected amino acids is a common practice in peptide chemistry for several practical reasons. bachem.com
Enhanced Stability and Handling: Many free N-protected amino acids are oils or amorphous solids that can be difficult to handle and purify. bachem.com Forming a DCHA salt often results in a stable, crystalline solid with a defined melting point, which is easier to store, weigh, and handle in a laboratory setting. chemimpex.combachem.comaksci.com
Improved Solubility: DCHA salts of protected amino acids often exhibit improved solubility in organic solvents commonly used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF). chemimpex.com This facilitates the coupling reactions during solid-phase peptide synthesis.
Purification: The formation of DCHA salts can be a straightforward method for purifying the protected amino acid derivative. bachem.com
Before the amino acid derivative can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. This is typically achieved by treating the salt with an acid, such as phosphoric acid or potassium bisulfate, followed by extraction. bachem.compeptide.com
Chemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 95105-25-2 | chemimpex.comaksci.comglpbio.combldpharm.com |
| Molecular Formula | C15H21NO5.C12H23N | chemimpex.comaksci.comglpbio.com |
| Molecular Weight | 476.63 g/mol | chemimpex.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 188-199 °C | chemimpex.comaksci.com |
| Purity | ≥ 99% (HPLC) | chemimpex.com |
| Optical Rotation | [a]D20 = -26 ± 2º (C=1 in MeOH) | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.comchemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVADYPVUIPQNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694235 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95105-25-2 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyltyrosine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc N Me Tyr Oh.dcha and Its Analogues
Enantioselective Synthesis of Boc-N-Me-Tyr-OH.DCHA
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during the synthesis of amino acid derivatives for biological applications. The synthesis of this compound must therefore employ methods that ensure high enantiopurity.
Stereocontrol in N-Methylation Reactions
Racemization can be a significant side reaction during the N-methylation of amino acids, particularly under harsh basic conditions. The method developed by Benoiton and colleagues, using sodium hydride and methyl iodide, is widely applied and is generally considered to be a non-epimerizing route for N-methylation. researchgate.netmonash.edu The retention of stereochemistry is a key advantage of this method.
The stereocontrol is attributed to the specific reaction mechanism, where the deprotonation of the Boc-protected amine is followed by a direct Sₙ2 reaction with methyl iodide. This mechanism avoids the formation of a planar enolate intermediate that could lead to racemization.
Recent advancements in biocatalysis also offer highly enantioselective routes to N-methylated amino acids. For example, the use of N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been employed for the fermentative production of N-methyl-L-alanine with high stereoselectivity. nih.gov While not yet reported specifically for N-methyltyrosine, this approach highlights the potential of enzymatic methods for stereocontrolled synthesis.
Diastereoselective Approaches to Boc-N-Me-Tyrosine Derivatives
Diastereoselective synthesis provides another powerful strategy for controlling stereochemistry. This often involves the use of a chiral auxiliary that directs the stereochemical outcome of a reaction. While direct diastereoselective N-methylation of a tyrosine derivative is less common, related strategies for the synthesis of α-methyl amino acids can be illustrative.
For instance, the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand has been used for the asymmetric synthesis of various amino acids. nih.gov This methodology allows for the introduction of substituents at the α-carbon with high diastereoselectivity.
Another approach involves the diastereoselective alkylation of a chiral synthon, such as a 2,5-diketopiperazine. nih.gov Although these methods are more complex, they can provide access to enantiomerically pure N-methylated amino acids. A hypothetical diastereoselective approach to a Boc-N-Me-tyrosine precursor could involve the following steps:
Formation of a chiral Schiff base of a tyrosine derivative.
Diastereoselective N-methylation using a suitable methylating agent.
Removal of the chiral auxiliary to yield enantiomerically enriched N-methyltyrosine.
Boc-protection of the N-methylated product.
Formation and Utility of Dicyclohexylammonium (B1228976) Salts in Synthesis
N-protected amino acids are often isolated and stored as their dicyclohexylammonium (DCHA) salts. bachem.com This is particularly advantageous when the free acid is an oil or is difficult to crystallize, as the DCHA salt is typically a stable, crystalline solid that is easier to handle, purify, and store. bachem.comchemimpex.com
The formation of this compound is achieved by treating the free acid, Boc-N-Me-Tyr-OH, with dicyclohexylamine (B1670486) in a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether. The salt then precipitates from the solution and can be isolated by filtration.
The primary utilities of forming the DCHA salt include:
Improved Stability: Salts are often more stable than their corresponding free acids, especially for compounds that are prone to decomposition. bachem.com
Ease of Handling: The crystalline nature of DCHA salts simplifies weighing and transfer. chemimpex.com
Enhanced Purification: Crystallization of the DCHA salt can be an effective method for purifying the N-protected amino acid, removing impurities that may be difficult to separate by other means. bachem.com
Increased Solubility in Organic Solvents: The salt form can enhance the solubility in certain organic solvents used in peptide synthesis. chemimpex.comchemimpex.com
Before its use in peptide synthesis, the free acid must be liberated from its DCHA salt. This is typically accomplished by treating the salt with a mild acid, such as 10% phosphoric acid, in a biphasic system of an organic solvent (e.g., ethyl acetate) and water. bachem.com The dicyclohexylammonium cation is protonated and moves into the aqueous phase, while the free N-protected amino acid remains in the organic layer. It is important to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride. bachem.com
Role of DCHA in Enhancing Solubility and Crystallinity
In the synthesis of N-tert-butoxycarbonyl-N-methyl-L-tyrosine (Boc-N-Me-Tyr-OH), the final product is often obtained as an oil or an amorphous solid that is difficult to purify by conventional crystallization. The formation of a dicyclohexylamine (DCHA) salt, creating this compound, is a widely employed strategy to overcome these challenges. peptide.comcalpaclab.com The incorporation of the bulky and rigid dicyclohexylammonium cation introduces significant intermolecular interactions, such as ionic bonding and hydrogen bonding, with the carboxylate of the Boc-protected amino acid.
These strong, well-defined interactions facilitate the arrangement of the molecules into a highly ordered, stable crystal lattice. This increased crystallinity is crucial for obtaining a solid material that can be easily handled, filtered, and dried. Many Boc-amino acids, which are otherwise difficult to crystallize, can be readily solidified and purified as their DCHA salts. google.com
Furthermore, the formation of the DCHA salt can favorably alter the solubility profile of the compound. While the free acid may be poorly soluble in non-polar organic solvents suitable for removing impurities, the DCHA salt often exhibits improved solubility in moderately polar organic solvents, which can be beneficial during the purification process. Conversely, it often has low solubility in non-polar solvents like diethyl ether or hexane, allowing for precipitation and isolation from reaction mixtures.
Purification Strategies Involving DCHA Salt Formation
The conversion of crude Boc-N-Me-Tyr-OH into its DCHA salt is a cornerstone of its purification. This strategy is particularly effective for removing by-products from the preceding synthetic steps. The typical procedure involves dissolving the crude, often oily, Boc-N-Me-Tyr-OH in a suitable organic solvent, such as ethyl acetate or diethyl ether. Dicyclohexylamine is then added, often stoichiometrically, to the solution.
The formation of the salt, this compound, typically results in its precipitation from the solution as a crystalline solid. This solid can then be isolated by filtration. The collected salt is subsequently washed with a non-polar solvent to remove any remaining soluble impurities. For higher purity, the DCHA salt can be recrystallized from an appropriate solvent system. Once the purified salt is obtained, the Boc-N-Me-Tyr-OH free acid can be regenerated by treatment with a weak acid and extraction into an organic solvent, separating it from the water-soluble dicyclohexylammonium salt. This process effectively leverages the crystalline nature of the DCHA salt to achieve high purity. google.com
Derivatization of the Tyrosine Side Chain in this compound Precursors
The phenolic hydroxyl group of the tyrosine side chain is a reactive site that often requires protection during peptide synthesis to prevent unwanted side reactions, such as O-acylation, during coupling steps. peptide.combiosynth.com Various protecting groups can be introduced onto the tyrosine side chain of Boc-N-Me-Tyr-OH precursors. The choice of protecting group is dictated by its stability under the conditions required for subsequent reactions, particularly the acidic conditions used for N-terminal Boc group removal, and the conditions for its eventual removal. iris-biotech.de
Synthesis of O-Methylated Tyrosine Derivatives (e.g., Boc-N-Me-Tyr(Me)-OH.DCHA)
The O-methylated derivative, Boc-N-Me-Tyr(Me)-OH, provides a permanently protected tyrosine side chain, as the methyl ether is stable to most conditions used in peptide synthesis, including strong acids like hydrogen fluoride (B91410) (HF). The synthesis typically involves the methylation of the phenolic hydroxyl group of a suitable tyrosine precursor. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The resulting Boc-N-Me-Tyr(Me)-OH is often purified as its DCHA salt to facilitate isolation and handling, yielding Boc-N-Me-Tyr(Me)-OH.DCHA. peptide.comchempep.com This derivative is useful when a permanent modification of the tyrosine residue to O-methyltyrosine is desired in the final peptide.
Synthesis of O-Acetylated Tyrosine Derivatives (e.g., Boc-N-Me-Tyr(Ac)-OH.DCHA)
Acetylation of the tyrosine side chain offers a temporary protecting group. The synthesis of Boc-N-Me-Tyr(Ac)-OH involves treating a Boc-N-Me-Tyr-OH precursor with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base. The resulting O-acetylated compound can be isolated and purified as its DCHA salt, Boc-N-Me-Tyr(Ac)-OH.DCHA. creative-peptides.com The acetyl group is labile to basic conditions, such as treatment with hydrazine (B178648) or dilute sodium hydroxide, which allows for its selective removal while other protecting groups, like the N-terminal Boc group, remain intact.
Synthesis of O-Benzylated Tyrosine Derivatives (e.g., Boc-N-Me-Tyr(Bzl)-OH)
The benzyl (B1604629) (Bzl) group is a common protecting group for the tyrosine hydroxyl function. medchemexpress.compolycil.co.uk It is introduced by treating a tyrosine precursor with a benzylating agent, like benzyl bromide, in the presence of a base. The resulting Boc-N-Me-Tyr(Bzl)-OH is a stable, crystalline solid that is frequently used in peptide synthesis. sigmaaldrich.com The benzyl ether is stable to the moderately acidic conditions used for Boc deprotection. However, a potential side reaction during repeated acid treatments is the migration of the benzyl group from the oxygen to the tyrosine ring. peptide.com The Bzl group is typically removed at the end of the synthesis by strong acidic conditions (e.g., HF) or, more commonly, through catalytic hydrogenolysis, which provides an orthogonal deprotection strategy. peptide.com
Other Side Chain Protecting Group Strategies and Their Impact on Subsequent Reactions
The choice of a side-chain protecting group is critical for a successful peptide synthesis strategy, as it must be compatible with the conditions used to remove the temporary Nα-protecting group (Boc). iris-biotech.dewiley-vch.de This principle of selective removal is known as orthogonality. iris-biotech.de
Several other protecting groups are utilized for the tyrosine side chain in Boc-based synthesis, each with distinct properties and deprotection conditions.
2-Bromobenzyloxycarbonyl (2-Br-Z): This group exhibits greater stability to the acidic conditions (e.g., TFA) used for Boc removal compared to the standard benzyl (Bzl) group, reducing the risk of premature deprotection or side group migration during the synthesis of longer peptides. It is removed under strong acidic conditions like HF.
tert-Butyl (tBu): The tert-butyl ether is another option for protecting the hydroxyl group. However, its use in Boc-based solid-phase peptide synthesis (SPPS) is limited because the tBu group is cleaved under the same acidic conditions (TFA) as the N-terminal Boc group. This lack of orthogonality makes it more suitable for Fmoc-based strategies. iris-biotech.de
2,6-Dichlorobenzyl (DCB): Similar to the 2-Br-Z group, the electron-withdrawing chlorine atoms enhance the acid stability of the benzyl ether, making it more robust during Boc deprotection cycles. It is also removed with strong acid.
The impact of these strategies is significant. Using a more acid-stable group like 2-Br-Z is advantageous for synthesizing long peptides where the tyrosine residue is near the N-terminus, as it will be exposed to numerous Boc deprotection cycles. Conversely, a group like Bzl, which can be removed by hydrogenolysis, offers an orthogonal deprotection pathway, allowing the side chain to be deprotected while the peptide remains attached to the resin and other acid-labile protecting groups are intact.
Interactive Data Tables
Table 1: Derivatization of Boc-N-Me-Tyr-OH
| Derivative Name | Side-Chain Protecting Group | Chemical Formula of Group | Typical Reagent for Introduction | Cleavage Conditions |
| Boc-N-Me-Tyr(Me)-OH.DCHA | Methyl (Me) | -CH₃ | Methyl Iodide (CH₃I) | Stable (not typically cleaved) |
| Boc-N-Me-Tyr(Ac)-OH.DCHA | Acetyl (Ac) | -C(O)CH₃ | Acetic Anhydride ((CH₃CO)₂O) | Mildly basic (e.g., hydrazine) |
| Boc-N-Me-Tyr(Bzl)-OH | Benzyl (Bzl) | -CH₂C₆H₅ | Benzyl Bromide (BzlBr) | Strong Acid (HF), Hydrogenolysis |
Table 2: Comparison of Tyrosine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Abbreviation | Stability to TFA (Boc Deprotection) | Orthogonal Deprotection Method | Primary Application/Consideration |
| Benzyl | Bzl | Generally stable, but risk of migration peptide.com | Yes (Catalytic Hydrogenolysis) | Common, offers orthogonality. |
| 2-Bromobenzyloxycarbonyl | 2-Br-Z | High stability | No (Strong Acid - HF) | Increased acid stability for long syntheses. |
| tert-Butyl | tBu | Labile (cleaved by TFA) | No | Not orthogonal in Boc-SPPS; used in Fmoc-SPPS. iris-biotech.de |
Green Chemistry Approaches in the Synthesis of this compound Analogues
The growing emphasis on sustainability within the pharmaceutical and chemical industries has spurred significant research into greener synthetic methodologies for complex molecules, including protected N-methylated amino acids like this compound and its analogues. unibo.it Traditional synthetic routes for such compounds often rely on hazardous reagents, stoichiometric activators, and large volumes of toxic solvents, leading to considerable environmental concern. nih.govrsc.org Green chemistry principles—such as waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency—are being actively applied to mitigate these issues. This section explores the innovative green approaches being developed for the key synthetic steps involved in producing N-methylated tyrosine derivatives.
Catalytic and Eco-Friendly N-Methylation
The N-methylation of amino acids is a crucial step in the synthesis of Boc-N-Me-Tyr-OH analogues. Conventional methods frequently employ toxic and hazardous methylating agents like methyl iodide or dimethyl sulfate. chemrxiv.orgresearchgate.net Modern green approaches focus on replacing these reagents with more benign C1 sources and utilizing catalytic systems to improve efficiency and reduce waste.
One promising strategy involves the use of carbon dioxide (CO₂) as a renewable C1 source. Researchers have developed catalytic systems, such as those using commercially available zinc acetate (Zn(OAc)₂) and 1,10-phenanthroline (B135089) (phen), to effectively N-methylate amines in the presence of hydrosilanes. rsc.org This method avoids toxic reagents and utilizes a greenhouse gas as a chemical feedstock.
Another significant advancement is the development of heterogeneous nanocatalysts. For instance, graphene-encapsulated nickel/nickel oxide (Ni/NiO@C) nanoalloys have been shown to be highly efficient, reusable catalysts for the N-methylation of a wide variety of amines using different aldehydes. chemrxiv.orgresearchgate.netsemanticscholar.org These catalysts can be easily recovered due to their magnetic properties and reused multiple times without a significant loss in activity, which is a major advantage for industrial applications. chemrxiv.org
Photocatalysis offers another environmentally friendly pathway. A method utilizing a silver(I)-loaded titanium dioxide (Ag(I)/TiO₂) photocatalyst enables the direct N-methylation of amino acids using methanol (B129727) as both the solvent and the methyl source. chemrxiv.org This process operates under mild conditions (UV light irradiation at room temperature) and does not require hazardous stoichiometric reducing agents like sodium borohydride. chemrxiv.org
| Method | C1 Source | Catalyst | Key Advantages |
| Zinc-Catalyzed Methylation | Carbon Dioxide (CO₂) | Zn(OAc)₂/phen | Utilizes a greenhouse gas; high thermal stability. rsc.org |
| Heterogeneous Nanocatalysis | Various Aldehydes | Ni/NiO@C | Catalyst is reusable (up to 10 times); applicable to gram-scale synthesis. chemrxiv.org |
| Photocatalysis | Methanol | Ag(I)/TiO₂ | Mild conditions; avoids stoichiometric reducing agents; retains optical purity. chemrxiv.org |
Greener Strategies for Boc Protection
The introduction of the tert-butoxycarbonyl (Boc) protecting group is fundamental in peptide and amino acid synthesis. Traditional methods often require organic or inorganic bases and are performed in volatile organic solvents. nih.gov Green alternatives aim to simplify this process and reduce the environmental impact.
A notable eco-friendly protocol for N-Boc protection involves using di-tert-butyl dicarbonate (B1257347) under catalyst-free conditions in a water-acetone medium. nih.gov This method provides excellent yields in short reaction times and avoids the use of hazardous catalysts and solvents. The workup is often more straightforward, contributing to a more sustainable process. Another approach involves using heterogeneous catalysts, such as tungstophosphoric acid-doped mesoporous silica (B1680970) or Indion 190 resin, which can be easily filtered and reused, minimizing waste. acs.org
| Protection Method | Reagents/Conditions | Key Advantages |
| Traditional Method | (Boc)₂O, base (e.g., DMAP, Et₃N), organic solvent (e.g., Dioxane, THF) | Well-established and widely used. nih.gov |
| Water-Mediated Method | (Boc)₂O, Water-Acetone | Catalyst-free; environmentally benign solvent system; high yields. nih.gov |
| Heterogeneous Catalysis | (Boc)₂O, reusable solid acid catalyst (e.g., Indion 190 resin) | Catalyst is recyclable; reactions can often be run under solvent-free conditions. acs.orgorganic-chemistry.org |
Biocatalysis and Alternative Energy Sources
Enzymatic synthesis represents a powerful tool in green chemistry. For the synthesis of tyrosine analogues, engineered enzymes offer a highly selective and environmentally friendly alternative to multi-step chemical routes. For example, an engineered tyrosine phenol (B47542) lyase from Citrobacter freundii has been used to synthesize various L-tyrosine (B559521) derivatives in a single step from pyruvate (B1213749) and commercially available phenols. researchgate.net This biocatalytic approach operates in an aqueous medium under mild conditions and provides excellent enantiomeric excess (>97%), showcasing a significant improvement in sustainability over classical chemical methods. researchgate.net
Furthermore, the use of alternative energy sources like microwave irradiation is gaining traction. Microwave-assisted synthesis has been successfully applied in the synthesis of Boc-protected tyrosine derivatives, such as in key carbon-carbon bond-forming steps like the Negishi coupling. nih.govresearchgate.net This technology can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reaction profiles.
By integrating these green chemistry approaches—from catalytic N-methylation and sustainable Boc protection to biocatalysis and energy-efficient technologies—the synthesis of this compound analogues can be made significantly more environmentally friendly, aligning with the modern demands for sustainable chemical production.
Structural Elucidation and Conformational Analysis of Boc N Me Tyr Oh.dcha
Spectroscopic Characterization Techniques
The precise structure and integrity of Boc-N-Me-Tyr-OH.DCHA are confirmed through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for confirming the structure of this compound. The resulting spectrum is expected to conform to the anticipated chemical structure, and this conformity is a key quality assurance parameter. aliyuncs.comaliyuncs.com For instance, the ¹H NMR spectrum of the related compound BOC-(L)-Tyr(OH)-OH in deuterated methanol (B129727) shows characteristic peaks at 7.03 ppm and 6.70 ppm, corresponding to the aromatic protons of the tyrosine ring. rsc.org The protons of the Boc protecting group typically appear as a singlet around 1.39 ppm. rsc.org While specific ¹H NMR data for this compound is not detailed in the provided results, the principle of using NMR to verify the presence and connectivity of all protons in the molecule is standard practice.
Carbon-13 NMR (¹³C NMR) provides further structural confirmation by identifying all unique carbon environments within the molecule. For a similar compound, BOC-GLU(OBZL)-OH DCHA, the ¹³C NMR spectrum is used for its characterization. chemicalbook.com
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation patterns, which further corroborates its structure. The molecular weight of this compound is 476.65676 g/mol . maybridge.comglpbio.cominterchim.fr High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS²) are powerful techniques for identifying and characterizing such compounds, even at trace levels. nih.gov These methods provide precise mass measurements, which are crucial for confirming the elemental composition of the molecule.
Infrared and Ultraviolet-Visible Spectroscopy in Derivative Characterization
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. For example, the IR spectrum of a related compound, Boc-N-Me-Phe-OH DCHA, is used to confirm its identity. sigmaaldrich.com In peptide derivatives, characteristic IR absorption bands for amide and carbonyl groups are typically observed. For instance, a strong peak around 1050 cm⁻¹ in the infrared absorption spectrum is indicative of a sulfuric acid ester, a different type of derivative. google.com
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor substrate binding and enzymatic reactions involving tyrosine derivatives. nih.gov The aromatic tyrosine ring exhibits a characteristic UV absorbance that can be monitored. For example, in the study of the enzyme Sas16, UV-Vis spectroscopy was used to monitor substrate binding by recording the absorbance spectrum between 200 and 700 nm. nih.gov
Chiroptical Properties and Stereochemical Purity Determination
The stereochemistry of this compound is a critical aspect of its identity and function, particularly in the synthesis of biologically active peptides.
Optical Rotation Analysis of Boc-N-Me-L-Tyr-OH.DCHA and Its Enantiomers
Optical rotation is a key measure of the stereochemical purity of chiral compounds. For the related compound Boc-N-methyl-O-acetyl-L-tyrosine dicyclohexylammonium (B1228976) salt, the specific optical rotation is reported as -30.0º±1º (c=1 in CHCl3). chemimpex.com Another similar compound, Boc-N-Me-Phe-OH DCHA, exhibits an optical rotation of -28.5 to -23.5 ° (c=1 in methanol). sigmaaldrich.com These values are specific to the L-enantiomer and would be equal in magnitude but opposite in sign for the D-enantiomer. This property allows for a straightforward assessment of the enantiomeric excess in a given sample.
Chromatographic Methods for Enantiomeric Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the enantiomeric purity of amino acid derivatives. Chiral HPLC, in particular, can separate enantiomers, allowing for their quantification. rsc.org Purity levels of ≥98% are often determined by HPLC for similar compounds. sigmaaldrich.com For instance, the purity of Boc-N-methyl-O-methyl-L-tyrosine dicyclohexylammonium salt is specified as ≥ 99% by HPLC. This high level of purity is crucial for its application in peptide synthesis, where the incorporation of the correct enantiomer is essential for the final peptide's biological activity. Thin-Layer Chromatography (TLC) is another chromatographic method used to assess purity, with acceptance criteria often set at ≥ 98%. sigmaaldrich.comsigmaaldrich.com
Conformational Dynamics of N-Methylated Tyrosine Residues
The introduction of a methyl group on the amide nitrogen of an amino acid residue, a modification known as N-methylation, profoundly alters the local and global conformational properties of peptides. This modification is a key strategy in medicinal chemistry to enhance the pharmacological profile of peptide-based drugs.
Impact of N-Methylation on Peptide Backbone Flexibility
N-methylation of a peptide backbone has several significant consequences for its flexibility and conformational preferences. The primary effects are steric hindrance and the elimination of a hydrogen bond donor. The methyl group introduces steric bulk that restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) torsional angles, thereby reducing the accessible conformational space for the residue. maybridge.com
This modification also eliminates the amide proton (N-H), which is a crucial hydrogen bond donor for the formation of secondary structures like α-helices and β-sheets. glpbio.com The loss of this hydrogen-bonding capability can disrupt or destabilize these ordered structures. maybridge.comglpbio.com However, this can also be advantageous, as it can prevent enzymatic degradation by proteases that recognize specific backbone conformations. glpbio.com
A significant consequence of N-methylation is its influence on the energy barrier between the cis and trans conformations of the peptide bond. For a typical secondary amide bond (as in non-methylated peptides), the trans conformation is highly favored (by approximately 2-3 kcal/mol). N-methylation reduces this energy difference, increasing the population of the cis amide bond conformation. aliyuncs.com This allows the peptide to adopt conformations that would otherwise be energetically unfavorable, potentially leading to novel biological activities. maybridge.com This increased propensity for cis peptide bonds can influence the permeability of peptides. aliyuncs.com The reduced number of hydrogen bond donors can also lower the energy penalty of desolvation before membrane passage. aliyuncs.com
Computational Modeling of this compound Conformations
While specific computational modeling studies for this compound are not extensively available in the public domain, the conformational landscape of N-methylated amino acids and peptides is a subject of significant research. Theoretical conformational analysis, often employing methods like Density Functional Theory (DFT) and molecular mechanics, is used to predict the preferred conformations. researchgate.net
For a molecule like Boc-N-Me-Tyr-OH, computational models would focus on several key dihedral angles:
φ (phi) and ψ (psi) angles of the peptide backbone.
ω (omega) angle of the Boc-urethane bond and the N-methylated peptide bond, to assess the cis/trans preference.
χ1 (chi1) and χ2 (chi2) angles of the tyrosine side chain.
Studies on related N-acylhydrazone derivatives have shown that N-methylation can significantly alter the preferred dihedral angles, inducing shifts from antiperiplanar to synperiplanar conformations. Similar computational analyses on N-formyl-L-tyrosinamide have mapped out the conformational energy landscape, identifying multiple stable conformations. google.com For Boc-N-Me-Tyr-OH, modeling would likely reveal a complex energy surface with multiple local minima, reflecting the conformational flexibility introduced by the various rotatable bonds, balanced by the steric constraints of the Boc and N-methyl groups. The presence of the DCHA counterion would further influence the conformation in the solid state through ionic and hydrogen bonding interactions.
Interactive Data Table: Key Torsional Angles for Conformational Analysis
This table outlines the principal torsional angles that would be the focus of a computational study on Boc-N-Me-Tyr-OH.
| Dihedral Angle | Atoms Defining the Angle | Description | Expected Influence of N-Methylation |
| φ (Phi) | C'(-1) - N(i) - Cα(i) - C'(i) | Backbone rotation around the N-Cα bond | Restricted rotation due to steric clash with the N-methyl group. |
| ψ (Psi) | N(i) - Cα(i) - C'(i) - N(i+1) | Backbone rotation around the Cα-C' bond | Restricted rotation due to steric interactions. |
| ω (Omega) | Cα(i-1) - C'(i-1) - N(i) - Cα(i) | Peptide bond rotation | Increased probability of a cis conformation (ω ≈ 0°). |
| χ1 (Chi1) | N - Cα - Cβ - Cγ | Side chain rotation around the Cα-Cβ bond | May be influenced by backbone conformation. |
| χ2 (Chi2) | Cα - Cβ - Cγ - Cδ1/Cδ2 | Side chain rotation around the Cβ-Cγ bond | Determines the orientation of the phenolic ring. |
X-ray Crystallography and Solid-State Analysis (if available for related structures)
A definitive crystal structure for this compound is not publicly available. However, X-ray crystallographic studies of related compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions.
The dicyclohexylammonium (DCHA) salt is a common feature in commercially available protected amino acids. Crystal structures of other DCHA salts of organic acids reveal characteristic hydrogen-bonding patterns. For instance, the crystal structure of dicyclohexylammonium bromoacetate (B1195939) shows that the cation and anion are connected by N-H···O hydrogen bonds, which then assemble into infinite zigzag chains. This type of interaction between the carboxylate of the tyrosine derivative and the ammonium (B1175870) group of the DCHA is highly probable in the crystal lattice of this compound.
Furthermore, X-ray crystal structures of other Boc-protected and N-methylated peptides have been determined. For example, the crystal structure of the bis-Nδ-Boc-tetra-Nα-methyl derivative of gramicidin (B1672133) S confirms an antiparallel pleated β-sheet conformation, though with a slight twist. researchgate.net Studies on Boc-protected amino acid derivatives show that the urethane (B1682113) group has a geometry that differs slightly from a standard peptide bond. biocrick.com
Powder X-ray diffraction (XRPD) is another technique that could be used to characterize the solid-state nature of this compound. For instance, XRPD has been used alongside other methods to characterize Boc-N-Me-L-Tyr(Me)-OH DCHA, a closely related compound. These analyses are crucial for identifying crystalline forms and understanding the packing of molecules in the solid state, which is influenced by a network of hydrogen bonds and van der Waals interactions.
Applications of Boc N Me Tyr Oh.dcha in Advanced Peptide Chemistry
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-N-Me-Tyr-OH.DCHA
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted technique for the stepwise assembly of peptide chains on an insoluble resin support. bachem.com The use of this compound in Boc-chemistry SPPS protocols allows for the precise incorporation of an N-methylated tyrosine residue at a desired position within the peptide sequence. sigmaaldrich.comsigmaaldrich.com
The coupling of N-methylated amino acids like N-methyl-tyrosine presents a significant challenge in SPPS due to the steric hindrance imposed by the methyl group on the amide nitrogen. cem.com This steric bulk slows down the acylation reaction, often leading to incomplete couplings and lower yields. To overcome this, highly efficient coupling reagents and optimized strategies are necessary.
Several coupling reagents have been developed to facilitate the incorporation of sterically hindered amino acids. Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), especially when used with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have shown promise in improving coupling yields for N-methylated amino acids. bachem.comnih.gov Other effective reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate). nih.govpeptide.commdpi.com The use of microwave-enhanced SPPS can also significantly accelerate and improve the efficiency of coupling bulky amino acids like N-methylated derivatives. cem.com
Monitoring the completion of the coupling reaction is also critical. Standard methods like the ninhydrin (B49086) test are not effective for secondary amines, such as those in N-methylated amino acids. The bromophenol blue test provides a reliable alternative for monitoring the coupling to an unprotected N-methyl amino acid. peptide.com
Table 1: Coupling Reagents for N-Methylated Amino Acids in SPPS
| Coupling Reagent | Additive | Efficacy for N-Methylated Amino Acids | Reference(s) |
|---|---|---|---|
| HATU | DIPEA | High efficiency | peptide.com |
| PyAOP | - | Promising for N-methyl to N-methyl couplings | nih.gov |
| PyBOP | HOAt | Promising for N-methyl to N-methyl couplings | nih.gov |
| BOP-Cl | - | Effective | peptide.com |
| PyBroP | DIPEA | Effective | peptide.com |
| COMU | - | Comparable efficiency to HATU, safer handling | bachem.com |
This table is generated based on available research data and may not be exhaustive.
Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a potential side reaction during peptide synthesis, particularly during the activation of the carboxylic acid group. peptide.comthieme-connect.de While N-methylated amino acids are generally considered to be more resistant to racemization than their non-methylated counterparts due to the absence of an amide proton which prevents the formation of oxazolone (B7731731) intermediates, the risk is not entirely eliminated, especially under harsh coupling conditions. thieme-connect.de
The choice of coupling reagent and additives plays a crucial role in suppressing racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or the more effective 1-hydroxy-7-azabenzotriazole (HOAt) to carbodiimide-mediated couplings (e.g., with DCC or DIC) can minimize racemization by forming less reactive, more stable activated esters. peptide.comhighfine.com The use of phosphonium (B103445) and uronium salt-based coupling reagents, such as PyBOP and HBTU, which incorporate these additives in their structure, is also a common strategy. bachem.com It has been noted that saponification, a method sometimes used for deprotection, can lead to significant racemization of N-methylated amino acid derivatives and should generally be avoided. cdnsciencepub.comcdnsciencepub.com
Table 2: Strategies to Minimize Racemization
| Strategy | Mechanism | Reference(s) |
|---|---|---|
| Use of additives (HOBt, HOAt) | Formation of activated esters that are less prone to racemization. | peptide.comhighfine.com |
| Use of phosphonium/uronium reagents | In situ formation of activated esters. | bachem.com |
This table provides a summary of common strategies and is not exhaustive.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.com In this approach, the temporary Nα-Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the resin linker are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF). peptide.com
This compound is fully compatible with this strategy. The Boc group on the N-methyl-tyrosine is cleaved under the standard TFA deprotection conditions. The choice of resin and linker is critical and depends on the desired C-terminal functionality of the peptide (acid or amide). For the synthesis of peptide acids, the 4-(hydroxymethyl)phenylacetamidomethyl (PAM) resin is commonly used in Boc-SPPS. researchgate.net For peptide amides, resins like the 4-methylbenzhydrylamine (B1223480) (MBHA) resin are employed. The linkage of the first amino acid to the resin is a critical step, and for hydroxyl-functionalized resins, a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often required, though its use should be minimized to prevent racemization. peptide.com
It's important to note that repeated acid treatment for Boc group removal can lead to the gradual loss of peptide chains from acid-sensitive resins. wiley-vch.de Therefore, the stability of the linker to the repeated deprotection steps is a key consideration in the synthesis of long peptides.
Role in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for the synthesis of short peptides, peptide fragments for segment condensation, and for large-scale production where purification of intermediates is desirable. thieme-connect.deslideshare.net
Segment condensation is a convergent approach where smaller, protected peptide fragments are synthesized in solution or on a solid support and then coupled together to form a larger peptide. nih.gov This strategy can be more efficient for the synthesis of long peptides as it involves fewer coupling steps on the final, large molecule. thieme-connect.de
This compound can be incorporated into peptide fragments intended for segment condensation. These fragments, containing the N-methylated residue, can be synthesized in solution. The key challenge in segment condensation is the coupling of the peptide fragments, which can be sluggish and prone to racemization at the C-terminal residue of the activating fragment. The use of highly efficient and racemization-suppressing coupling reagents is therefore critical. The azide (B81097) method, although classic, is known for its low racemization risk in segment condensation. thieme-connect.de More modern reagents like DCC in the presence of HOBt or HOAt are also used. thieme-connect.de
For the industrial production of peptides, solution-phase synthesis can offer several advantages over SPPS. One of the primary benefits is the ability to purify and characterize intermediates at each step of the synthesis. This ensures that any impurities or by-products are removed before proceeding to the next coupling, which can lead to a higher purity of the final product.
Furthermore, the scalability of solution-phase synthesis is often more straightforward than for SPPS. The costs associated with large quantities of resins and the solvents required for washing in SPPS can be substantial. In solution-phase synthesis, traditional chemical engineering principles can be applied for process optimization, and purification can be achieved through crystallization or extraction, which can be more cost-effective on a large scale. nih.gov Therefore, for the production of peptides containing this compound in commercial quantities, solution-phase synthesis, either for the full peptide or for the synthesis of fragments for segment condensation, remains a highly relevant and often preferred method.
Design and Synthesis of Peptidomimetics Incorporating N-Methyltyrosine
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. researchgate.net The incorporation of N-methylated amino acids, particularly N-methyltyrosine, is a cornerstone strategy in peptidomimetic design. acs.orgnih.gov this compound is an essential reagent in this process, typically utilized in solid-phase peptide synthesis (SPPS) to introduce the N-methyltyrosine residue into a growing peptide chain. acs.orgacs.org The dicyclohexylammonium (B1228976) (DCHA) salt form enhances the solubility and stability of the Boc-protected amino acid, making it easier to handle during synthesis. chemimpex.com
A primary challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.netmdpi.com N-methylation of the peptide backbone is a widely adopted strategy to confer resistance to this enzymatic breakdown. researchgate.netmdpi.com The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, which typically recognize and cleave the peptide bond (CO-NH). mdpi.com
Systematic studies have demonstrated a direct correlation between the degree of N-methylation and increased membrane permeability. plos.orgnih.gov By using NMR temperature coefficients to identify solvent-exposed amides, researchers can selectively N-methylate these positions to cap hydrogen-bonding potential and improve passive diffusion. pnas.org This strategy has successfully produced cyclic peptides with significantly enhanced permeability in both parallel artificial membrane permeability assays (PAMPA) and cell-based Caco-2 assays, with one N-methylated hexapeptide achieving an oral bioavailability of 28% in rats. pnas.orgnih.gov
| Peptide | Modification | Permeability Assay | Result | Reference |
|---|---|---|---|---|
| Cyclic Leucine-Rich Peptide | Targeted N-methylation of exposed amides | PAMPA | Permeability increased from ~6% to 17% | pnas.org |
| Cyclic Leucine-Rich Peptide | Targeted N-methylation of exposed amides | Caco-2 | Permeability improved from 1 x 10-6 cm/s to 21 x 10-6 cm/s | pnas.org |
| Cyclic Hexapeptide | Three N-methyl groups introduced | In vivo (rat model) | Achieved 28% oral bioavailability | nih.gov |
Introducing N-methylation into a peptide backbone does more than just protect it from enzymes and improve its permeability; it also imposes significant conformational constraints. mdpi.comresearchgate.net The steric bulk of the methyl group restricts the rotation around the peptide bond, influencing the local and global structure of the peptide. researchgate.netresearchgate.net This modification can stabilize specific secondary structures, such as β-turns, or favor a particular conformer that is optimal for binding to a biological target. researchgate.netacs.org
Synthesis of Bioconjugates and Peptide-Polymer Hybrids
The unique properties conferred by N-methyltyrosine also make it a valuable component in the synthesis of more complex molecular architectures like bioconjugates and peptide-polymer hybrids. This compound can be incorporated into a peptide sequence that is later conjugated to another molecule, such as a drug, a fluorescent dye, or a polymer.
In bioconjugation, peptides can act as targeting ligands for specific cells or tissues. The enhanced stability and controlled conformation provided by N-methyltyrosine can ensure the peptide maintains its targeting function in a biological environment. Furthermore, unnatural tyrosine derivatives can be synthesized with reactive handles, such as azido (B1232118) groups, for subsequent "click chemistry" ligation to other molecules, creating well-defined bioconjugates. iris-biotech.de
Peptide-polymer hybrids combine the biological specificity of peptides with the advantageous physicochemical properties of polymers, such as increased circulation time and solubility. For instance, N-methyltyrosine-containing peptides can be conjugated to polymers like polyethylene (B3416737) glycol (PEG) or thermoresponsive polymers. mdpi.com In one study, LAT1-targeting thermoresponsive fluorescent polymer probes were developed where the tyrosine hydroxyl group was used for conjugation to the polymer. mdpi.com The inclusion of N-methyltyrosine could further enhance the stability and cellular uptake of such hybrid materials.
Development of Modified Peptides for Biochemical Probes
Modified peptides containing N-methyltyrosine are valuable tools for use as biochemical probes to study biological systems. nih.gov The stability and conformational rigidity imparted by N-methylation are advantageous for creating probes that can reliably interact with their targets.
For example, peptides incorporating N-methyltyrosine can be developed into probes for studying enzyme activity or receptor binding. chemimpex.com The tyrosine residue itself is a versatile scaffold that can be modified for various detection methods. The phenolic side chain can be labeled with radioisotopes, such as Iodine-123, to create probes for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). worldscientific.com L-3-[¹²³I]-alpha-methyltyrosine is one such probe used in cancer research. worldscientific.com
Furthermore, fluorescent probes can be created by attaching a fluorophore to the peptide. A study on LAT1 transporters used tyrosine-conjugated fluorescent polymer probes to image cancer cells. mdpi.com Incorporating N-methyltyrosine into such probes could improve their affinity and cellular uptake, leading to more sensitive and specific imaging agents. mdpi.com The synthesis of these probes often involves the initial solid-phase synthesis of the peptide using building blocks like this compound, followed by the conjugation of the reporter molecule. nih.govnih.gov
Biochemical Research Applications of Boc N Me Tyr Oh.dcha and Its Derivatives
Investigation of Protein Structure and Function through Peptide Incorporation
Probing Protein-Peptide Interactions in vitro
The N-methyl group on the tyrosine residue of Boc-N-Me-Tyr-OH.DCHA reduces the hydrogen bonding capability of the peptide backbone. This alteration can be strategically employed to probe the significance of specific hydrogen bonds in protein-peptide recognition. By comparing the binding affinity of a native peptide to its N-methylated counterpart, researchers can elucidate the precise role of backbone hydrogen bonds in the interaction. Furthermore, N-methylation can influence the orientation of adjacent amino acid side chains, which can be critical for hydrophobic and other interactions with a target protein. researchgate.net
N-methylation is a technique used by nature to modulate biological function, and this has been adapted in synthetic approaches to influence the biological activity and selectivity of peptides. nih.gov The introduction of N-methylated residues can lead to the development of enzyme inhibitors and receptor antagonists or agonists. researchgate.net
Studies on Enzyme Activity and Inhibition using N-Methylated Peptides
N-methylated peptides are valuable tools for studying enzyme activity and inhibition. The presence of an N-methyl group can render a peptide resistant to cleavage by proteases, thereby increasing its metabolic stability. researchgate.netpeptide.comresearchgate.net This property is particularly useful when studying enzymes that would otherwise rapidly degrade the peptide substrate or inhibitor.
By systematically replacing amino acids in a known enzyme substrate with their N-methylated analogs, researchers can map the enzyme's active site and identify key residues involved in substrate binding and catalysis. researchgate.netnih.gov If N-methylation at a specific position abolishes or significantly reduces enzyme activity, it suggests that the hydrogen bond donor at that position is crucial for the enzymatic reaction. Conversely, N-methylated peptides can be designed as potent and stable enzyme inhibitors. nih.govresearchgate.netscience.gov
| Peptide Modification | Effect on Enzyme Interaction | Research Application |
| N-methylation of substrate | Can reduce or abolish enzyme activity. | Mapping active site requirements. |
| N-methylation of inhibitor | Can increase binding affinity and stability. | Developing potent and durable inhibitors. |
| Increased proteolytic resistance | Longer half-life in biological assays. | Studying long-term enzyme inhibition. |
This table summarizes the applications of N-methylated peptides in enzyme studies.
Characterization of Peptide Folding and Stability
The conformation of a peptide is a critical determinant of its biological function. N-methylation restricts the conformational flexibility of the peptide backbone, which can favor specific secondary structures. researchgate.netpeptide.com This constraint can be used to stabilize a desired conformation, such as a β-turn or a helical structure, and to study the relationship between peptide conformation and activity.
Exploration of Biochemical Pathways
This compound and its derivatives are also instrumental in the exploration of biochemical pathways, particularly those involving tyrosine and non-ribosomal peptide synthesis.
Understanding Metabolic Transformations of Tyrosine Derivatives
Tyrosine is a precursor to a variety of important biomolecules, including neurotransmitters and hormones. medchemexpress.com The metabolic pathways of tyrosine are complex and involve multiple enzymatic steps. ditki.com The use of isotopically labeled tyrosine derivatives, which can be synthesized using precursors like this compound, allows researchers to trace the metabolic fate of tyrosine and identify the enzymes and intermediates involved in its transformation. sochob.cl
For instance, studies have utilized labeled tyrosine to track its conversion to L-DOPA and dopamine, providing evidence for novel circuits of glucose homeostasis. sochob.cl By introducing N-methylated tyrosine into a biological system, researchers can also investigate the specificity of enzymes in these pathways and determine if they can process modified substrates.
Role in Non-Ribosomal Peptide Synthesis Research
Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that produce a diverse array of bioactive peptides, many of which contain non-proteinogenic amino acids like N-methylated residues. nih.gov The study of NRPSs and the peptides they synthesize is an active area of research, with implications for the discovery of new antibiotics and other therapeutic agents.
Investigating Amino Acid Transport Mechanisms in vitro
While direct studies investigating the transport of this compound itself are not extensively documented, the derivatives of N-methylated amino acids are instrumental in studying amino acid transport. The N-methylation of amino acids like tyrosine can significantly alter their transport characteristics across cell membranes. This modification increases the lipophilicity of the amino acid by reducing its ability to form hydrogen bonds, a factor known to enhance membrane permeability. In vitro models of the blood-brain barrier, for instance, utilize cultured endothelial cells to assess the passage of various compounds. nih.govresearchgate.netmdpi.comdovepress.com The study of how N-methylated amino acids traverse these cellular barriers provides valuable insights into the mechanisms of amino acid transport, which is critical for understanding nutrient uptake and drug delivery to the brain. chemsrc.comnih.gov
Research into Neurotransmitter Systems and Analogues
Synthesis of Neurotransmitter Analogs Incorporating N-Methyltyrosine
N-methyltyrosine, the core component of this compound, is a direct precursor in the synthesis of various neurotransmitter analogs. The natural biosynthetic pathway of key catecholamine neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497) involves the conversion of tyrosine. cvpharmacology.commdpi.comannualreviews.org Specifically, phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of norepinephrine to form epinephrine. nih.gov Researchers can chemically synthesize analogs of these neurotransmitters by utilizing N-methyltyrosine. For example, N-methyltyramine, an analog of tyramine, can be produced by the decarboxylation of N-methyltyrosine. wikipedia.org These synthetic analogs are invaluable tools for probing the structure and function of neurotransmitter systems.
Studying the Interaction of N-Methylated Peptides with Receptor Systems in vitro
The incorporation of N-methylated amino acids, such as N-methyltyrosine derived from this compound, into peptides has profound effects on their interaction with receptor systems. N-methylation introduces conformational constraints on the peptide backbone, which can lead to a more defined three-dimensional structure. ub.edu This pre-organization can enhance the binding affinity and selectivity of the peptide for its target receptor. acs.org
In vitro binding assays are commonly employed to evaluate the interaction of these modified peptides with specific receptors. For instance, researchers can synthesize a library of peptides with N-methyltyrosine at various positions and test their binding to receptors like the N-methyl-D-aspartate (NMDA) receptor. nih.gov Such studies have demonstrated that N-methylation can significantly improve the pharmacological properties of peptides, sometimes leading to enhanced activity and selectivity. ub.edu However, it is also possible for the methyl group to sterically hinder the peptide-receptor interaction, resulting in decreased activity. ub.edu
Table 1: Effects of N-Methylation on Peptide-Receptor Interactions
| Feature | Effect of N-Methylation | Research Application |
| Conformation | Reduces backbone flexibility, leading to a more defined structure. ub.edu | Enhances binding affinity and selectivity for target receptors. acs.org |
| Biological Activity | Can increase or decrease activity depending on steric interactions with the receptor. ub.edu | Used to develop peptide analogs with improved pharmacological profiles. ub.edu |
| Metabolic Stability | Increases resistance to enzymatic degradation. | Creates more stable peptide-based drug candidates. |
| Membrane Permeability | N-methylation can enhance passage through biological membranes. ub.edu | Improves the potential for oral bioavailability and CNS penetration. |
Mechanistic Studies on Blood-Brain Barrier Permeation in vitro or in silico
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. N-methylation is a key strategy employed to enhance the BBB permeability of peptides. ub.edu The addition of a methyl group to the peptide backbone reduces the number of hydrogen bond donors, making the molecule more lipophilic and thus more likely to passively diffuse across the lipid-rich endothelial cells of the BBB.
In vitro models of the BBB, often consisting of co-cultures of endothelial cells, pericytes, and astrocytes, are used to study the permeation of N-methylated compounds. researchgate.netmdpi.comdovepress.com These models allow for the measurement of permeability coefficients and provide insights into transport mechanisms. nih.govnih.gov Computational (in silico) models are also used to predict the BBB permeability of molecules based on their physicochemical properties, including lipophilicity and the presence of N-methyl groups. dovepress.com These studies are crucial for the rational design of neuroactive peptides with improved brain uptake.
Applications in Glycopeptide Synthesis Research
This compound is a valuable reagent in the synthesis of glycopeptides, which are peptides containing covalently linked carbohydrate moieties. Glycosylation is a critical post-translational modification that influences the structure, stability, and function of many proteins. The synthesis of glycopeptides allows researchers to study the effects of specific carbohydrate structures on peptide and protein function.
The hydroxyl group of the tyrosine residue in this compound can serve as an attachment point for glycosylation. researchgate.net The Boc protecting group ensures that the amine functionality does not interfere with the glycosylation reaction. Following the attachment of the desired carbohydrate, the Boc group can be removed to allow for further peptide chain elongation. The N-methylation of the tyrosine residue can also influence the conformation of the resulting glycopeptide, providing a tool to probe structure-activity relationships. Research in this area includes the synthesis of glycopeptide antibiotics, where glycosylation and other modifications like methylation are key to their biological activity. rsc.org
Investigation of Antioxidant Properties in Chemical Systems
Derivatives of tyrosine, including N-methylated forms, have been investigated for their antioxidant properties. The phenolic hydroxyl group of tyrosine can act as a hydrogen donor to scavenge free radicals, thus mitigating oxidative stress. nih.govnih.gov Oxidative stress is implicated in a wide range of diseases, making the development of effective antioxidants a significant area of research.
The antioxidant activity of N-methyltyrosine derivatives can be evaluated using various in vitro chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov These assays measure the ability of a compound to neutralize stable free radicals. Computational studies using density functional theory (DFT) can also be employed to predict the antioxidant potential of these molecules by analyzing their electronic properties. nih.gov Some studies have indicated that aromatic acids, including those related to N-methyltyrosine, exhibit notable antioxidant activity. eprajournals.com The investigation into the antioxidant properties of these compounds contributes to the understanding of structure-activity relationships for the design of novel antioxidants. mdpi.comiaea.org
Analytical Chemistry Research Employing Boc N Me Tyr Oh.dcha
Use as a Standard in Chromatographic Techniques
As a commercially available compound of high purity, typically ≥98-99% as determined by HPLC, Boc-N-Me-Tyr-OH.DCHA is frequently utilized as a standard in chromatographic techniques. chemimpex.combiocrick.com Its role is fundamental in ensuring the accuracy, precision, and reproducibility of analytical methods for quality control and research purposes. biocrick.com
The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the qualitative and quantitative analysis of amino acids, especially modified ones like N-methylated amino acids, relies on the use of high-purity standards. This compound, and its deprotected form, N-methyl-tyrosine, serve this purpose effectively.
In HPLC method development , Boc-protected amino acids are often analyzed using reversed-phase (RP) chromatography. nih.gov A standard like this compound helps in establishing key method parameters such as retention time, peak shape, and detector response. For instance, research on the separation of various N-protected amino acids utilizes RP-HPLC with C18 columns. nih.govresearchgate.net The development involves testing different mobile phase compositions, often a mixture of an aqueous buffer (like water with 0.1% formic acid to aid protonation and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
For GC-MS analysis , amino acids must first be derivatized to increase their volatility. While this compound itself is not directly suitable for GC analysis due to its low volatility, the N-methyl-tyrosine derived from it can be analyzed after derivatization. Common derivatization procedures include esterification followed by acylation to produce volatile compounds. nih.gov A validated GC-MS method for measuring various amino acid metabolites, including methylated forms, highlights the necessity of derivatization, for example, producing methyl ester-pentafluoropropionyl (Me-PFP) derivatives. nih.gov Using a standard allows for the optimization of the derivatization reaction and the GC temperature program to ensure complete reaction and optimal separation of the analytes.
Table 1: Typical Chromatographic Conditions for Analyzing Boc-Protected and Modified Amino Acids
| Parameter | HPLC Method for Boc-Protected Amino Acids | GC-MS Method for Derivatized Amino Acids |
| Column | Reversed-Phase C18 (e.g., YMC-Pack ODS-A, 5 µm) researchgate.net | Capillary Column (e.g., DB-5ms) |
| Mobile Phase / Carrier Gas | Gradient of Water/Acetonitrile with 0.1% Formic Acid researchgate.net | Helium |
| Detection | UV (e.g., 220 nm, 254 nm), MS | Mass Spectrometry (Scan or SIM mode) nih.gov |
| Standard's Role | Determine retention time, optimize gradient for resolution. | Confirm identity via mass spectrum and retention index, quantify analyte. |
| Derivatization | Not required for HPLC. | Required (e.g., silylation or esterification/acylation). nih.govnih.gov |
Optimizing the separation of modified amino acids, such as N-methylated or other protected variants, presents a significant analytical challenge due to their subtle structural differences and similar physicochemical properties. The use of a well-characterized standard like this compound is critical in this optimization process.
The separation of enantiomers (D and L forms) of Boc-protected amino acids often requires specialized chiral stationary phases (CSPs). sigmaaldrich.com Research has shown that macrocyclic glycopeptide-based CSPs are effective for resolving a wide range of N-blocked amino acids. sigmaaldrich.com The optimization process involves screening different CSPs (e.g., teicoplanin-based) and mobile phase modes (reversed-phase, polar organic) to achieve baseline resolution. sigmaaldrich.com
In reversed-phase HPLC, fine-tuning the mobile phase composition, such as the percentage of organic modifier (e.g., acetonitrile or methanol), is crucial for separating closely related compounds. For many N-t-Boc-amino acids, a maximum resolution value is often achieved at a specific, relatively low concentration of acetonitrile (5-10%). researchgate.net The standard helps to systematically evaluate the effect of these parameter changes on retention factor (k) and selectivity (α), allowing for the establishment of a robust separation method. For example, a study involving the purification of N-methyl-tyrosine (obtained from this compound) utilized reverse phase C18 flash chromatography with a water/acetonitrile gradient containing 0.1% formic acid, demonstrating a practical application of separation optimization. researchgate.net
Methodologies for Purity and Identity Confirmation in Research Materials
Ensuring the high purity and correct chemical identity of research materials like this compound is paramount for the reliability of experimental outcomes. Several analytical methodologies are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. Certificates of Analysis for this compound typically report a purity of >98% or >99%, as measured by HPLC. chemimpex.combiocrick.com The method involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the chemical structure and identity of the compound. The NMR spectrum provides detailed information about the molecular structure, and a certificate of analysis will state that the NMR data is consistent with the expected structure of this compound. biocrick.comaliyuncs.com
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for assessing purity and monitoring reaction progress. For similar compounds like Boc-N-Me-Phe-OH.DCHA, purity is often confirmed by TLC, with acceptance criteria of ≥98%. mdpi.com This technique can quickly reveal the presence of impurities.
Other properties, such as Melting Point and Optical Rotation , are also used as indicators of purity and stereochemical integrity. chemimpex.com
Table 2: Analytical Methodologies for Purity and Identity Confirmation of this compound
| Analytical Technique | Purpose | Typical Finding/Specification | Reference |
| HPLC | Purity Assessment (Quantitative) | >98% or ≥99% | chemimpex.combiocrick.com |
| NMR | Identity Confirmation (Structural) | Consistent with structure | biocrick.comaliyuncs.com |
| TLC | Purity Assessment (Qualitative) | ≥98% (for similar compounds) | mdpi.com |
| Melting Point | Purity and Identity Check | 188-199 ºC | chemimpex.com |
| Optical Rotation | Stereochemical Purity | [a]D20 = -26 ± 2º (c=1 in MeOH) | chemimpex.com |
Advanced Derivatization Techniques for Enhanced Analytical Detection
While this compound is already a derivative, analytical studies often require further chemical modification—or derivatization—of the target analyte (e.g., the deprotected N-methyl-tyrosine) to enhance its detectability in chromatographic systems. Derivatization can improve chromatographic behavior, increase ionization efficiency in mass spectrometry, or introduce a chromophore/fluorophore for optical detection. nih.govnih.gov
For LC-MS analysis , derivatization is employed to improve ionization efficiency and chromatographic retention. nih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the amino group of amino acids, rendering them more hydrophobic and improving their retention on reversed-phase columns. nih.gov Another class of reagents introduces a permanently charged group, which can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). For example, derivatization can be used to introduce quaternary ammonium (B1175870) groups onto peptides to improve ionization. rsc.org
For chiral analysis, specific chiral derivatizing agents (CDAs) are used to convert enantiomers into diastereomers, which can then be separated on standard achiral columns. Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, is widely used for this purpose, reacting with the amino group of the analyte. nih.gov
For GC-MS analysis , derivatization is essential to make the non-volatile amino acids amenable to gas chromatography. A common approach is a two-step process involving esterification of the carboxyl group followed by acylation of the amino group. nih.gov Alternatively, a one-step derivatization using silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to simultaneously derivatize both functional groups. nih.gov
Table 3: Comparison of Derivatization Reagents for Amino Acid Analysis
| Derivatization Reagent | Analytical Technique | Purpose | Mechanism/Target Group |
| AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | UPLC-ESI-MS/MS | Enhance retention and sensitivity | Reacts with primary/secondary amines. nih.gov |
| FDAA (Marfey's Reagent) | HPLC-UV/MS | Chiral separation (forms diastereomers) | Reacts with primary/secondary amines. nih.gov |
| Silylating Agents (e.g., MTBSTFA) | GC-MS | Increase volatility | Reacts with amino, carboxyl, and hydroxyl groups. nih.gov |
| Alkyl Chloroformates | GC-MS | Increase volatility | Reacts with amino and carboxyl groups. |
Emerging Research Frontiers and Future Perspectives
Advancements in Stereoselective Synthesis of Boc-N-Me-Tyr-OH.DCHA Enantiomers
The stereochemistry of amino acids is paramount to the structure and function of peptides. While the L-enantiomer of Boc-N-Me-Tyr-OH is commonly used, the synthesis and incorporation of its D-enantiomer are of growing interest. creative-peptides.com D-amino acids can confer resistance to enzymatic degradation and modulate the pharmacokinetic properties of peptides.
Recent advancements in catalysis, including the use of engineered enzymes and organocatalysts, are enabling more efficient and highly stereoselective syntheses of both L- and D-enantiomers of N-methylated amino acids. These methods offer greater control over the final peptide architecture, allowing for the fine-tuning of biological activity.
Integration into High-Throughput Screening Libraries for Biochemical Research
High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds to identify new drug leads. The inclusion of building blocks like this compound in HTS libraries is expanding the chemical diversity available for screening. nih.gov These libraries, often containing millions of tetrapeptides, can be screened to identify novel ligands for various biological targets, including G-protein coupled receptors. nih.gov The unique conformational constraints imposed by the N-methyl group in this compound can lead to the discovery of peptides with high affinity and specificity.
Exploration of Novel Biocatalytic Routes for Synthesis of N-Methyltyrosine Derivatives
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. Researchers are exploring the use of enzymes, such as methyltransferases and engineered P450 monooxygenases, for the synthesis of N-methyltyrosine derivatives. nih.govresearchgate.net These enzymatic methods can offer high regioselectivity and stereoselectivity under mild reaction conditions. nih.govmdpi.com For instance, l-tyrosine (B559521) derivatives have been synthesized from substituted benzenes, pyruvate (B1213749), and ammonia (B1221849) in a one-pot two-step biocatalytic cascade. researchgate.net The development of such biocatalytic routes could provide more sustainable and cost-effective methods for producing this compound and related compounds.
Computational Chemistry in Predicting Conformational Landscapes and Biological Interactions
Computational chemistry plays an increasingly vital role in understanding the structure-activity relationships of peptides. ethz.ch Molecular dynamics simulations and other computational models are being used to predict the conformational landscapes of peptides containing N-methylated amino acids like N-methyltyrosine. nih.govrsc.org These studies help to elucidate how N-methylation affects peptide flexibility, membrane permeability, and interactions with biological targets. nih.govrsc.org By predicting these properties, researchers can more rationally design peptides with desired therapeutic characteristics.
Role in Advanced Materials Science (e.g., peptide-based nanomaterials)
The self-assembly properties of peptides are being harnessed to create novel nanomaterials with applications in drug delivery, tissue engineering, and biosensing. The incorporation of N-methylated amino acids can influence the self-assembly process and the final properties of the resulting nanomaterials. For example, N-methylation has been used to modify amyloid-beta peptide aggregation inhibitors, a strategy that could be applied to the design of peptide-based nanomaterials with controlled assembly and disassembly characteristics. nih.gov
Mechanistic Studies on Peptide Resistance to Enzymatic Degradation
A significant advantage of incorporating N-methylated amino acids into peptides is their increased resistance to enzymatic degradation by proteases. springernature.comnih.govbohrium.com The N-methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding network required for enzyme recognition and cleavage. scielo.org.mx Mechanistic studies are ongoing to better understand the precise molecular interactions that confer this proteolytic resistance. This knowledge is crucial for designing peptide-based drugs with improved stability and oral bioavailability. nih.govmdpi.com
Q & A
Q. What are the typical synthetic routes for Boc-N-Me-Tyr-OH·DCHA, and how do experimental conditions influence yield and purity?
The synthesis of Boc-N-Me-Tyr-OH·DCHA commonly involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
- N-methylation : Introducing the methyl group to tyrosine via reductive alkylation or using methylating agents like methyl iodide under basic conditions.
- Boc protection : Employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine group.
- Salt formation : Reacting the free carboxylic acid with dicyclohexylamine (DCHA) to form the stable DCHA salt.
Yield and purity depend on reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. For example, excess DCHA may improve salt stability but complicate purification .
Q. What analytical techniques are most effective for characterizing Boc-N-Me-Tyr-OH·DCHA, and what are common pitfalls in interpretation?
- NMR spectroscopy : ¹H/¹³C NMR confirms N-methylation (δ ~2.8 ppm for N-CH₃) and Boc-group integrity (δ ~1.4 ppm for tert-butyl). Pitfalls include signal overlap in aromatic regions.
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves diastereomers.
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight ([M+H]⁺ expected for C₁₉H₂₈N₂O₅·DCHA).
Common challenges include solvent interference in NMR and incomplete ionization in MS .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Boc-N-Me-Tyr-OH·DCHA synthesis using factorial design principles?
A 2³ factorial design can systematically evaluate variables:
- Factors : Temperature (25°C vs. 40°C), solvent (DMF vs. THF), and catalyst loading (1 eq vs. 1.5 eq).
- Responses : Yield, purity, and reaction time.
For example, higher temperatures may accelerate N-methylation but risk Boc-group cleavage. Statistical analysis (ANOVA) identifies significant interactions, enabling targeted optimization .
Q. How should researchers resolve contradictions in spectral data when synthesizing Boc-N-Me-Tyr-OH·DCHA?
Contradictions (e.g., unexpected NMR peaks or MS adducts) require:
- Cross-validation : Compare data across techniques (e.g., HPLC purity vs. NMR integration).
- Isolation of intermediates : Test each synthetic step (e.g., Boc-deprotection with TFA) to identify side reactions.
- Computational modeling : DFT calculations predict NMR chemical shifts for proposed structures, reducing ambiguity .
Q. What methodological frameworks address reproducibility challenges in Boc-N-Me-Tyr-OH·DCHA-based studies?
- Standardized protocols : Detailed documentation of solvent drying, reagent grades, and purification steps (e.g., flash chromatography vs. recrystallization).
- Collaborative validation : Cross-lab replication using shared batches to isolate operator-dependent variables.
- Data transparency : Public deposition of raw NMR/HPLC files and synthetic procedures in open repositories .
Theoretical and Ethical Considerations
Q. How does the choice of theoretical framework (e.g., protective group chemistry) guide experimental design for Boc-N-Me-Tyr-OH·DCHA?
Theoretical frameworks inform:
- Protective group stability : Boc’s acid-labile nature dictates TFA-based deprotection, avoiding harsh conditions that degrade tyrosine.
- Stereoelectronic effects : N-methylation’s impact on peptide conformation and solubility.
Linking to tyrosine’s role in kinase signaling pathways can expand applications in drug discovery .
Q. What ethical and safety considerations are critical when handling Boc-N-Me-Tyr-OH·DCHA in academic research?
- Hazard mitigation : Use fume hoods for volatile reagents (e.g., DCHA) and waste neutralization protocols for TFA.
- Data integrity : Avoid selective reporting of failed syntheses; negative results are vital for methodological refinement.
- Compliance : Adhere to institutional review for chemical safety and disposal .
Data Management and Reporting
Table 1. Characterization Data for Boc-N-Me-Tyr-OH·DCHA
| Technique | Parameters | Observed Value | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.38 (s, 9H, Boc), 2.82 (s, 3H, N-CH₃) | Full spectrum in SI | |
| HPLC (C18 column) | Retention time: 8.2 min, Purity: 98.5% | Gradient: 10–90% ACN |
Q. Table 2. Factorial Design Optimization
| Factor | Level 1 | Level 2 | Effect on Yield (%) |
|---|---|---|---|
| Temperature | 25°C | 40°C | +12% (p < 0.05) |
| Solvent | DMF | THF | -5% (n.s.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
